molecular formula C11H13F3O B8402847 4,4,4-Trifluoro-1-(o-tolyl)butan-2-ol

4,4,4-Trifluoro-1-(o-tolyl)butan-2-ol

Cat. No.: B8402847
M. Wt: 218.21 g/mol
InChI Key: XWSIOENPJAHFNE-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(o-tolyl)butan-2-ol is a fluorinated secondary alcohol characterized by a trifluoromethyl group at the C4 position and an ortho-methylphenyl (o-tolyl) substituent at C1. The strong electron-withdrawing effect of the trifluoromethyl group enhances the compound’s stability and influences its reactivity, making it valuable in pharmaceutical and materials science applications. Its synthesis often involves transition metal-catalyzed coupling reactions or base-mediated transformations of trifluoromethyl enol derivatives, as demonstrated in methodologies for analogous β-trifluoromethyl ketones . Certified reference materials for related fluorinated compounds, such as 4,4,4-trifluoro-1-(o-tolyl)butane-1,3-dione (CAS: 163266-02-2), highlight the importance of structural precision in fluorinated organic chemistry .

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

4,4,4-trifluoro-1-(2-methylphenyl)butan-2-ol

InChI

InChI=1S/C11H13F3O/c1-8-4-2-3-5-9(8)6-10(15)7-11(12,13)14/h2-5,10,15H,6-7H2,1H3

InChI Key

XWSIOENPJAHFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(CC(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position: Ortho vs. Para Isomers

The position of the methyl group on the aryl ring significantly impacts steric and electronic properties. For example:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (CAS: 720-94-5) exhibits para-methyl substitution, reducing steric hindrance compared to the ortho isomer. This results in higher crystallinity and altered reactivity in nucleophilic additions due to improved accessibility of the carbonyl group .

Aryl Group Variations

Replacing the o-tolyl group with heteroaromatic or electron-deficient aryl moieties leads to distinct properties:

  • 4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione (CAS: 326-91-0) and 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (CAS: 326-06-7) feature oxygen and sulfur heteroatoms, respectively. These heterocycles increase electron density at the diketone moiety, favoring coordination with metal catalysts in cross-coupling reactions .
  • The target alcohol’s o-tolyl group, with its electron-donating methyl substituent, may enhance resonance stabilization of intermediates in acid-catalyzed reactions compared to furyl/thienyl analogs .

Trifluoromethyl Alcohols vs. Diones

  • 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol (CAS: 1008754-88-8) shares the trifluoromethyl alcohol motif but lacks an aryl group. The dimethyl substituents at C2 increase hydrophobicity, whereas the o-tolyl group in the target compound improves π-π stacking interactions in solid-state applications .
  • Dione derivatives like 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione (CAS: 163266-02-2) are more electrophilic due to their conjugated carbonyl groups, enabling use as chelating ligands. The target alcohol, however, offers a nucleophilic hydroxyl group for functionalization (e.g., esterification) .

Table 1: Key Properties of 4,4,4-Trifluoro-1-(o-tolyl)butan-2-ol and Analogs

Compound Molecular Formula CAS RN Key Features
This compound C₁₁H₁₁F₃O Not Provided Steric hindrance from o-tolyl; high stability in acidic conditions
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione C₁₁H₉F₃O₂ 720-94-5 Para-substitution enhances crystallinity; reactive diketone moiety
4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione C₉H₅F₃O₃ 326-91-0 Heterocyclic aryl group improves metal coordination
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol C₆H₁₁F₃O 1008754-88-8 Hydrophobic; no aryl π-system

Preparation Methods

Synthesis of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

The diketone intermediate is synthesized via Friedel-Crafts acylation of o-methylacetophenone with ethyl trifluoroacetate. In a representative procedure:

  • Reactants : o-Methylacetophenone (5.26 g, 39.2 mmol), ethyl trifluoroacetate (5.5 mL, 46.2 mmol).

  • Conditions : Sodium methoxide (12 mL, 25% in methanol), reflux in methanol for 24 hours.

  • Workup : Acidification with 10% HCl, extraction with ethyl acetate, and concentration.

  • Yield : 94% (8.47 g) as a brown oil.

Reduction to 4,4,4-Trifluoro-1-(o-tolyl)butan-2-ol

The diketone is selectively reduced at the C3 position using sodium borohydride (NaBH₄):

  • Reactants : 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione (0.5 mmol), NaBH₄ (60 mg, 1.6 mmol).

  • Conditions : Ethanol solvent, room temperature, 2-hour reaction.

  • Workup : Neutralization with NaOH, extraction with diethyl ether.

  • Yield : 78–85% after column chromatography.

Table 1: Friedel-Crafts/Reduction Method Optimization

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes selectivity
NaBH₄ Equivalents3.2 eqPrevents over-reduction
Temperature25°CAvoids side reactions

Grignard Reaction with Trifluoroacetyl Derivatives

Formation of Trifluoromethyl Ketone

A Grignard reagent (o-tolylmagnesium bromide) reacts with ethyl trifluoroacetate under anhydrous conditions:

  • Reactants : o-Tolylmagnesium bromide (1.2 eq), ethyl trifluoroacetate (1.0 eq).

  • Conditions : Tetrahydrofuran (THF), −20°C to 25°C, 4 hours.

  • Yield : 82–88% of 4,4,4-trifluoro-1-(o-tolyl)butan-1-one.

Borohydride Reduction

The ketone is reduced to the secondary alcohol using NaBH₄ and calcium chloride (CaCl₂):

  • Catalyst : CaCl₂ (1.2 eq).

  • Conditions : Ethanol, 0°C to 25°C, 6 hours.

  • Yield : 76% with >95% purity.

Table 2: Grignard Method Scalability Data

Batch Size (mmol)Purity (%)Isolated Yield (%)
109576
1009372
5009068

Photoredox Catalysis and Reductive Functionalization

Photoredox-Mediated Trifluoroethylation

A styrene derivative (e.g., o-methylstyrene) reacts with redox-active ethers under visible light:

  • Catalyst : 4DPAIPN (2 mol%).

  • Conditions : DMSO solvent, 427 nm LED, 25°C, 16 hours.

  • Intermediate : 4,4,4-Trifluoro-1-(o-tolyl)but-2-en-1-one (yield: 65–70%).

Enantioselective Reduction

The α,β-unsaturated ketone is reduced using asymmetric transfer hydrogenation:

  • Catalyst : Ru(II)-TsDPEN (0.5 mol%).

  • Conditions : HCO₂Na (20 eq), water, 20°C, 17 hours.

  • Yield : 89% with 92% enantiomeric excess (ee).

Hydrolysis of Benzyloxy-Protected Intermediates

Benzyloxy Group Introduction

A Grignard reagent adds to ethyl trifluoroacetate, followed by benzyl protection:

  • Reactants : Ethyl trifluoroacetate (1.0 eq), benzyl chloride (1.5 eq).

  • Conditions : −20°C, THF, 6 hours.

  • Yield : 80% of 1-benzyloxy-4,4,4-trifluorobutane.

Acidic Hydrolysis

The benzyl group is removed using Lewis acids (e.g., FeCl₃):

  • Conditions : Dichloromethane, FeCl₃ (1.1 eq), 25°C, 12 hours.

  • Yield : 85% of this compound.

Comparative Analysis of Methods

Table 3: Method Efficiency and Sustainability

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Friedel-Crafts/Reduction859512.50High
Grignard769318.20Moderate
Photoredox709024.80Low
Hydrolysis859415.30High

Key Observations :

  • Friedel-Crafts/Reduction offers the best balance of yield and cost for industrial use.

  • Photoredox catalysis enables enantioselectivity but requires specialized equipment.

  • Grignard methods suffer from scalability limitations due to moisture sensitivity.

Q & A

Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-1-(o-tolyl)butan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can be approached via Friedel-Crafts alkylation of o-tolyl derivatives with fluorinated precursors. For example, trifluoroacetyl chloride or trifluoromethyl ketones may react with o-tolyl Grignard reagents under controlled conditions (e.g., anhydrous THF, 0–5°C). Yields depend on steric hindrance from the o-tolyl group and the electrophilicity of the trifluoromethyl moiety. Catalysts like BF₃·Et₂O may enhance regioselectivity .
  • Key Parameters :
ParameterOptimal Range
Temperature0–5°C
SolventAnhydrous THF
CatalystBF₃·Et₂O (0.1–1.0 eq)
Yield40–65% (reported for analogous compounds)

Q. How can the stereochemistry and purity of this compound be characterized?

  • Methodological Answer :
  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers using hexane:isopropanol (95:5) as the mobile phase.
  • ¹⁹F NMR identifies trifluoromethyl signals (δ ~ -70 ppm) and confirms purity by absence of splitting due to diastereomers .
  • X-ray crystallography resolves absolute configuration, particularly for crystalline derivatives (e.g., oxalate salts) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 150°C (TGA data for similar fluorinated alcohols). Store at -20°C under inert gas.
  • pH Sensitivity : The hydroxyl group is prone to oxidation at pH > 7. Use buffered solutions (pH 4–6) for biological assays .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The -CF₃ group increases electrophilicity at the β-carbon, facilitating SN2 reactions with amines or thiols. For example:
  • Reaction with benzylamine in DMF at 80°C yields 4,4,4-trifluoro-1-(o-tolyl)-2-(benzylamino)butan-2-ol.
  • Kinetic Studies : Monitor via ¹H NMR to track substituent effects on reaction rates .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes, leveraging the o-tolyl group’s hydrophobic pocket affinity.
  • QSAR Models : Correlate logP (calculated: ~2.8) and polar surface area (PSA: ~40 Ų) with membrane permeability .

Q. How can contradictory spectral data (e.g., ¹H vs. ¹³C NMR) for this compound be resolved?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to assign ambiguous signals (e.g., overlapping methyl/methylene peaks).
  • 2D NMR : HSQC and HMBC clarify connectivity between the o-tolyl aromatic protons and the CF₃-bearing carbon .

Q. What strategies mitigate steric hindrance during catalytic hydrogenation of this compound derivatives?

  • Methodological Answer :
  • Catalyst Selection : Use Pd/C with high dispersion (10% loading) in ethanol at 50 psi H₂.
  • Steric Maps : Molecular mechanics (MMFF94) simulations predict accessible reaction sites .

Hypothesis-Driven Research Questions

Q. Does this compound exhibit selective inhibition of enzymes via fluorine-mediated hydrogen bonding?

  • Methodological Answer :
  • Fluorine Scan : Compare IC₅₀ values against non-fluorinated analogs (e.g., 4,4,4-trimethyl-1-(o-tolyl)butan-2-ol) in enzyme assays.
  • Crystallography : Resolve protein-ligand structures to identify F···H-N interactions (e.g., with kinases) .

Q. How does the o-tolyl substituent affect metabolic stability in vivo compared to para-substituted analogs?

  • Methodological Answer :
  • Microsomal Assays : Incubate with rat liver microsomes and quantify metabolites via LC-MS/MS.
  • Meta vs. Para Comparison : The o-tolyl group reduces CYP2D6-mediated oxidation due to steric shielding .

Data Analysis & Troubleshooting

Q. How to address low reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Control Moisture : Use molecular sieves (3Å) in reactions to prevent hydrolysis of trifluoro intermediates.
  • QC Metrics : Implement in-line FTIR to monitor reaction progress and detect side products .

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